1-(3,5-Dimethylphenyl)-3-methyl-1h-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-9(2)6-11(5-8)15-7-12(13(16)17)10(3)14-15/h4-7H,1-3H3,(H,16,17) |
InChI Key |
TWLDYLZOMPOSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(C(=N2)C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Structural and Physicochemical Properties
1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a white crystalline solid with the molecular formula $$ \text{C}{13}\text{H}{14}\text{N}2\text{O}2 $$ and a molecular weight of 230.26 g/mol. The compound features a pyrazole ring substituted with a carboxylic acid group at the 4-position, a methyl group at the 3-position, and a 3,5-dimethylphenyl moiety at the 1-position. While its density, boiling point, and melting point remain unspecified in available literature, its synthetic accessibility and functional group arrangement make it a versatile intermediate for further derivatization.
Industrial Synthesis Routes
Condensation-Cyclization Method
The primary industrial synthesis, described in Chinese Patent CN114014809A, involves a three-step sequence starting from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
Step 1: Formation of Compound A
Ethyl acetoacetate (600 kg), triethyl orthoformate (900 kg), and acetic anhydride (800–1,000 kg) undergo condensation at 110–120°C for 4 hours under reflux, followed by reduced-pressure distillation at ≤100°C to remove volatile byproducts. This yields 853–857 kg of intermediate Compound A (97.5–98.5% purity), identified as ethyl 3-(ethoxymethylene)-2-methyl-3-oxopropanoate.
Step 2: Cyclization to Compound B
A mixture of 40% methylhydrazine aqueous solution (500 kg), toluene (600 L), and sodium hydroxide (30 kg) is cooled to 8–10°C before adding Compound A (900 kg). The reaction proceeds at 15°C for 1 hour, forming Compound B (3-methyl-1H-pyrazole-4-carboxylate derivative) via nucleophilic cyclization. Phase separation yields a toluene layer containing Compound B.
Step 3: Acid Hydrolysis and Isolation
The toluene layer is heated to 85–90°C and treated with 15% hydrochloric acid (1,500 L) to hydrolyze the ester to the carboxylic acid. Cooling to 30°C precipitates the product, which is centrifuged and dried to yield 649 kg of this compound (98.9% purity).
Table 1: Optimization of Reaction Conditions in Patent CN114014809A
| Parameter | Example 1 | Example 2 | Optimal Range |
|---|---|---|---|
| Acetic Anhydride (kg) | 800 | 1,000 | 800–1,000 |
| Reaction Temp. Step 1 (°C) | 110 | 120 | 110–120 |
| Methylhydrazine (kg) | 500 | 500 | 500 |
| Yield (kg) | 649 | 655 | 640–660 |
| Purity (%) | 98.9 | 99.1 | 98.5–99.5 |
Alternative Pathways
Mechanistic Insights
Condensation Mechanism
In Step 1, triethyl orthoformate acts as a formylating agent, reacting with ethyl acetoacetate’s enolate to form an ethoxymethylene intermediate. Acetic anhydride facilitates keto-enol tautomerization, enabling nucleophilic attack by the enolate oxygen on the formyl carbon.
Analytical Characterization
Scalability and Industrial Considerations
The patented method achieves a mass efficiency of 72–74%, with toluene and hydrochloric acid recycled in subsequent batches. Key challenges include:
Comparative Analysis of Synthetic Methods
Table 2: Comparison of Pyrazole Carboxylic Acid Syntheses
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid catalysis. For example, refluxing with methanol and sulfuric acid yields the corresponding methyl ester:
Reaction:
1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid + R-OH → Ester derivative
| Conditions | Reagents/Catalysts | Product (Example) | Yield | Reference |
|---|---|---|---|---|
| Acidic reflux (12 hrs) | H<sub>2</sub>SO<sub>4</sub>, MeOH | Methyl 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylate | 85% |
Ester derivatives serve as intermediates for further functionalization, such as amidation or reduction .
Amidation and Coupling Reactions
The carboxylic acid reacts with amines via coupling agents (e.g., DCC, EDCI) to form amides, critical for pharmaceutical applications.
Reaction:
this compound + R-NH<sub>2</sub> → Amide derivative
| Conditions | Coupling Agent | Amine Substrate | Product Application | Yield | Reference |
|---|---|---|---|---|---|
| RT, 24 hrs | DCC/DMAP | 2-(3,5-Dimethylphenyl)pyridin-3-amine | Antifungal agents (e.g., SDH inhibitors) | 71% |
Amidation with 2,3-diaminopyridine under basic conditions forms imidazo[4,5-b]pyridine derivatives, showcasing cyclocondensation versatility .
Decarboxylation
Thermal decarboxylation (150–200°C) eliminates CO<sub>2</sub>, yielding 3-methyl-1-(3,5-dimethylphenyl)-1H-pyrazole:
Reaction:
this compound → 3-methyl-1-(3,5-dimethylphenyl)-1H-pyrazole + CO<sub>2</sub>
| Conditions | Catalyst | Product Purity | Reference |
|---|---|---|---|
| 180°C, 3 hrs | None | 92% |
This reaction is pivotal for generating simpler pyrazole scaffolds for agrochemical synthesis .
Cyclocondensation and Heterocycle Formation
The acid reacts with nucleophiles (e.g., hydrazines) to form fused heterocycles. For example, condensation with methylhydrazine in the presence of NaI produces imidazopyridine derivatives:
Reaction:
this compound + Methylhydrazine → 3H-Imidazo[4,5-b]pyridine
| Conditions | Catalyst | Key Intermediate | Yield | Reference |
|---|---|---|---|---|
| −30°C → 75°C, 5 hrs | NaI | α-Difluoroacetyl intermediate | 77% |
This method highlights regioselective control under low-temperature conditions .
Functionalization via Acid Chloride Intermediate
Conversion to the acid chloride (using SOCl<sub>2</sub> or PCl<sub>5</sub>) enables nucleophilic acyl substitution:
Reaction:
1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonyl chloride + Nu → Derivatives
| Substrate | Product Type | Application | Yield | Reference |
|---|---|---|---|---|
| 2,3-Diaminopyridine | Carboxamide | Antiviral agents | 69% | |
| Thiazole amines | Insecticidal amides | Agrochemistry | 50% |
Comparative Reactivity Table
| Reaction Type | Substrate | Conditions | Key Product | Yield |
|---|---|---|---|---|
| Esterification | Methanol | H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl ester | 85% |
| Amidation | 2-Aminopyridine | DCC/DMAP, RT | Antifungal amide | 71% |
| Decarboxylation | None | 180°C, 3 hrs | 3-Methylpyrazole | 92% |
| Cyclocondensation | Methylhydrazine | NaI, −30°C → 75°C | Imidazo[4,5-b]pyridine | 77% |
Mechanistic Insights
-
Amidation : Proceeds via activation of the carboxylic acid to a mixed anhydride or acyl chloride, followed by nucleophilic attack .
-
Decarboxylation : Follows a radical or concerted mechanism under thermal stress, stabilized by the aromatic pyrazole ring .
-
Cyclocondensation : Involves nucleophilic addition-elimination steps, with NaI enhancing reaction kinetics via halogen exchange .
Scientific Research Applications
1-(3,5-Dimethylphenyl)-3-methyl-1h-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-methyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among analogs lie in the substituents on the phenyl ring and pyrazole core. Below is a comparative analysis:
Biological Activity
1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS Number: 1154882-30-0) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Anti-inflammatory Activity
Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory properties. In a study by Selvam et al., derivatives of pyrazole were evaluated for their ability to inhibit inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The synthesized derivatives demonstrated inhibition rates of up to 93% for IL-6 at a concentration of 10 µM, showcasing the potential of pyrazole derivatives as anti-inflammatory agents .
Analgesic Effects
In vivo studies have shown that certain pyrazole derivatives possess analgesic properties comparable to standard analgesics like ibuprofen. For instance, in a carrageenan-induced rat paw edema model, specific derivatives exhibited significant reduction in edema, indicating their potential as analgesics .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has also been explored. A study reported that various compounds were screened against multiple bacterial strains and demonstrated promising results. Specifically, one derivative showed notable inhibition against E. coli and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
The mechanisms underlying the biological activities of this compound are thought to involve several pathways:
- COX Inhibition : Many pyrazole compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Cytokine Modulation : These compounds may modulate cytokine production, thereby reducing inflammation and pain.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, contributing to their anti-inflammatory effects .
Case Studies
Q & A
Basic: What are the common synthetic routes for 1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves cyclocondensation reactions using precursors like aldehydes or esters. For example, pyrazole-4-carboxylic acid derivatives are often synthesized via Knorr pyrazole synthesis or Vilsmeier-Haack formylation. A key intermediate, such as 3-methyl-1H-pyrazole-4-carboxylic acid, can be functionalized with 3,5-dimethylphenyl groups through nucleophilic substitution or coupling reactions. Structural analogs (e.g., methyl pyrazole carboxylates) are synthesized under reflux with hydrazine derivatives and ketones, followed by oxidation to introduce the carboxylic acid group .
Advanced: How can regioselectivity be controlled during the synthesis of substituted pyrazole derivatives?
Regioselectivity in pyrazole synthesis is influenced by electronic and steric factors. For example, substituents on the phenyl ring (e.g., 3,5-dimethyl groups) can direct electrophilic substitution via steric hindrance. X-ray crystallography (e.g., as used for 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde) confirms regiochemical outcomes by analyzing bond lengths and angles . Solvent polarity, temperature, and catalysts (e.g., Lewis acids) further modulate reaction pathways. Computational tools like DFT calculations can predict preferred tautomeric forms and substitution patterns .
Basic: What analytical techniques are recommended for characterizing this compound?
Standard techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- Mass spectrometry (MS) for molecular weight validation.
- Infrared (IR) spectroscopy to identify carboxylic acid (-COOH) and pyrazole ring vibrations.
- High-performance liquid chromatography (HPLC) for purity assessment.
PubChem provides canonical SMILES and molecular formula data for cross-verification .
Advanced: How can computational chemistry predict reactivity or stability?
Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity toward electrophiles or nucleophiles. Molecular dynamics simulations assess stability under varying pH or temperature. PubChem’s computed properties, such as partition coefficients (LogP) and topological polar surface area (TPSA), guide solubility and bioavailability predictions .
Basic: What biological activities are reported for pyrazole-4-carboxylic acid derivatives?
Pyrazole derivatives exhibit diverse bioactivities, including antitumor, anti-inflammatory, and antimicrobial effects. For example, substituted pyrazoles show inhibitory activity against enzymes like cyclooxygenase (COX) or kinases. While specific data for this compound is limited, structural analogs (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) are studied for anticancer potential .
Advanced: What experimental strategies investigate the mechanism of action in biological systems?
- In vitro assays : Enzyme inhibition studies (e.g., IC₅₀ determination via fluorometric assays).
- Molecular docking : To predict binding affinity with target proteins (e.g., using AutoDock Vina).
- Gene expression profiling : RNA sequencing to identify downstream pathways affected by the compound.
- Metabolomics : LC-MS/MS to track metabolic changes in treated cell lines .
Data Contradiction: How to address discrepancies in reported solubility data?
Variations in solubility may arise from solvent polarity, pH, or crystallinity. Researchers should:
- Use standardized solvents (e.g., DMSO, water) and temperatures.
- Characterize polymorphic forms via X-ray diffraction.
- Employ dynamic light scattering (DLS) to detect aggregation.
If data is unavailable (as noted in safety sheets), experimental determination via shake-flask or HPLC methods is recommended .
Stability: What factors influence stability under storage?
- Light and oxygen : Store in amber vials under inert gas (N₂/Ar).
- Temperature : -20°C for long-term storage.
- Incompatibilities : Avoid strong oxidizers, which may degrade the compound into CO₂ and NOₓ .
Stability studies using accelerated aging (40°C/75% RH) can predict shelf life.
Advanced: How can SAR studies optimize bioactivity?
Systematic substitution at the phenyl or pyrazole ring can enhance target binding. For example:
- Electron-withdrawing groups (e.g., -Cl) may improve enzyme inhibition.
- Methyl groups at the 3,5-positions (as in this compound) could enhance lipophilicity.
Bioisosteric replacements (e.g., replacing -COOH with tetrazoles) are explored to improve metabolic stability .
Data Analysis: What statistical methods analyze bioassay data?
- Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism).
- Multivariate analysis : PCA or PLS-DA to identify significant variables.
- Machine learning : Random forest models predict activity based on molecular descriptors.
Replicate experiments (n ≥ 3) and use ANOVA to validate significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
